molecular formula C16H19NO3 B2862870 1-benzoyl-octahydro-1H-indole-2-carboxylic acid CAS No. 120084-07-3

1-benzoyl-octahydro-1H-indole-2-carboxylic acid

Cat. No. B2862870
CAS RN: 120084-07-3
M. Wt: 273.332
InChI Key: GHOCRGGRRGZNJN-UHFFFAOYSA-N
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Description

“1-benzoyl-octahydro-1H-indole-2-carboxylic acid” is a compound with a molecular weight of 273.33 . It is a white powder at room temperature . The IUPAC name for this compound is (2S,3aS,7aS)-1-benzoyloctahydro-1H-indole-2-carboxylic acid .


Synthesis Analysis

The compound is a key starting material for the synthesis of Perindopril and Trandolapril . A stability-indicating reverse phase HPLC method has been developed and validated for the quantitative determination of all isomers related to Octahydro-1H-indole-2-carboxylic acid and its related substances .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H19NO3/c18-15 (11-6-2-1-3-7-11)17-13-9-5-4-8-12 (13)10-14 (17)16 (19)20/h1-3,6-7,12-14H,4-5,8-10H2, (H,19,20)/t12-,13-,14-/m0/s1 .


Chemical Reactions Analysis

The compound is non-chromophoric and has three chiral centers, which means there is a possibility of four pairs of enantiomers . It can be quantified using a refractive index detector .


Physical And Chemical Properties Analysis

The compound is a white powder at room temperature . It has a melting point of 192-193 degrees Celsius . The compound is soluble in methanol and water .

Scientific Research Applications

Pharmacology: Antihypertensive Drug Synthesis

1-benzoyl-octahydro-1H-indole-2-carboxylic acid: is utilized in the synthesis of Perindopril , an angiotensin-converting enzyme (ACE) inhibitor used as an antihypertensive drug . The compound serves as a key intermediate in the production of Perindoprilat, the active metabolite of Perindopril, which helps in reducing blood pressure and treating heart conditions.

Biochemistry: Enzyme Inhibition

In biochemistry, this compound has been studied for its role as an inhibitor of thymidylate synthase . This enzyme is crucial for DNA synthesis, and its inhibition can be a potential strategy for cancer treatment, as it may lead to the suppression of tumor growth.

Medicinal Chemistry: Antiviral and Anti-inflammatory Activities

Indole derivatives, including 1-benzoyl-octahydro-1H-indole-2-carboxylic acid , show promise in medicinal chemistry due to their antiviral and anti-inflammatory properties . They have been investigated for their efficacy against a range of viruses and for their potential to reduce inflammation, which is a common symptom in various diseases.

Organic Synthesis: Alkaloid Synthesis

This compound is also significant in the field of organic synthesis, particularly in the construction of complex molecules like alkaloids . Alkaloids are a group of naturally occurring compounds that have pronounced physiological actions on humans, and they are often used as pharmaceuticals, stimulants, or poisons.

Chemical Engineering: Process Optimization

In chemical engineering, 1-benzoyl-octahydro-1H-indole-2-carboxylic acid can be involved in process optimization studies. Its physical and chemical properties, such as melting point and solubility, can influence the design and improvement of chemical processes for its large-scale production and purification .

Material Science: Advanced Material Development

Lastly, in material science, the compound’s structural features could be explored for the development of advanced materials. Its aromatic nature and the presence of the indole nucleus make it a candidate for creating novel materials with specific desired properties .

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The compound is a key starting material for the synthesis of Perindopril and Trandolapril , which are used as angiotensin-converting enzyme (ACE) inhibitors . This suggests potential future directions in the development of new ACE inhibitors for the treatment of hypertension and other cardiovascular diseases.

properties

IUPAC Name

1-benzoyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c18-15(11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)10-14(17)16(19)20/h1-3,6-7,12-14H,4-5,8-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOCRGGRRGZNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzoyl-octahydro-1H-indole-2-carboxylic acid

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